

BPR3P0128: Application Notes for Cell Culture Experiments

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Compound of Interest

Compound Name: **BPR3P0128**

Cat. No.: **B12369010**

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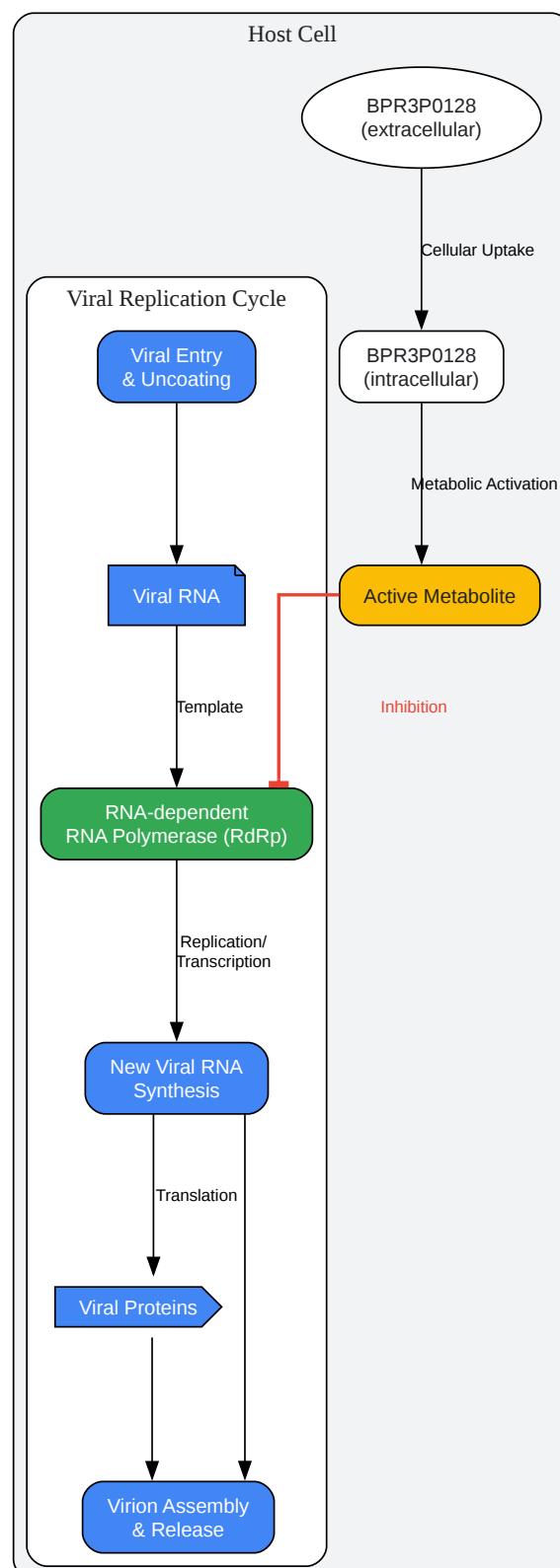
Introduction

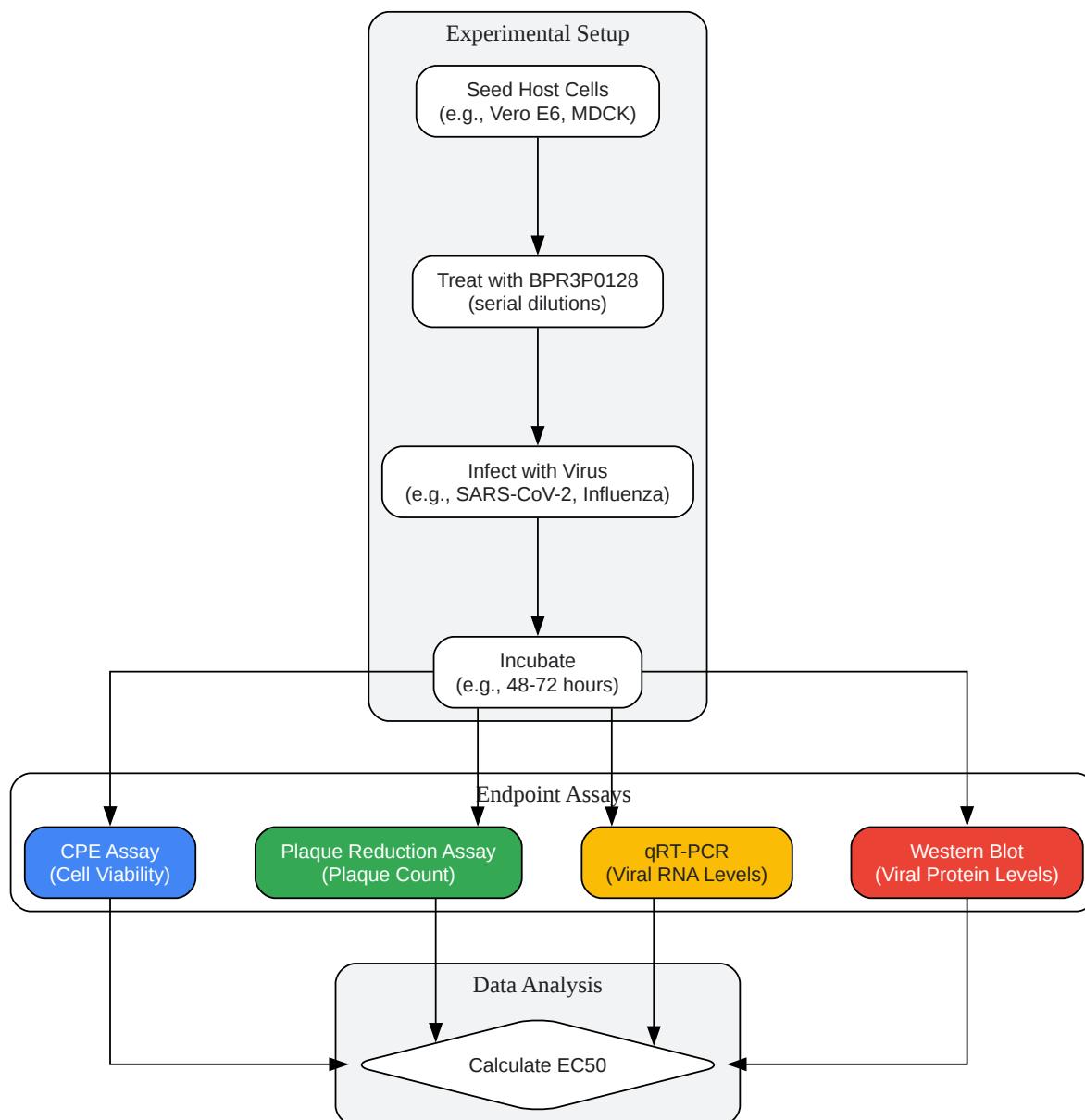
BPR3P0128 is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating potent antiviral activity against a range of RNA viruses, including influenza viruses and various coronaviruses, such as SARS-CoV-2 and its variants of concern.^{[1][2]} Its mechanism of action involves the inhibition of the viral RdRp, a crucial enzyme for viral genome replication and transcription.^{[1][3]} This document provides detailed application notes and protocols for the use of **BPR3P0128** in cell culture-based experiments, with a primary focus on its antiviral applications. To date, the majority of published research has centered on its efficacy as an antiviral agent; its effects on non-infected cancer cell proliferation are not extensively documented in publicly available literature.

Mechanism of Action

BPR3P0128 acts as a non-nucleoside inhibitor that targets the viral RNA-dependent RNA polymerase (RdRp).^[4] Upon uptake by the host cell, it is believed to be metabolized into its active form.^[1] This active form then interacts with the RdRp complex, impeding the synthesis of viral RNA.^[1] Molecular docking studies suggest that **BPR3P0128** binds to the RdRp channel, which inhibits the entry of substrates necessary for RNA synthesis.^{[1][3]} This mechanism is distinct from that of nucleoside analogs like remdesivir, and studies have shown a synergistic antiviral effect when **BPR3P0128** is used in combination with remdesivir.^{[1][5]} It is important to note that **BPR3P0128**'s inhibitory activity is observed in cell-based assays, but not

in enzyme-based assays with purified RdRp, suggesting that it may require metabolic activation within the cell or that it targets host factors associated with the RdRp complex.[5][6]



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